
1,6-Diacetylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diacetylnaphthalene, also known as DAN, is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellowish crystalline solid with a chemical formula of C16H12O2. DAN is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 1,6-Diacetylnaphthalene involves its ability to act as an electrophile and undergo electrophilic aromatic substitution reactions. The acetyl group on this compound is highly reactive and can react with electron-rich aromatic compounds, such as benzene and naphthalene. This reaction leads to the formation of a new carbon-carbon bond and the substitution of a hydrogen atom with an acetyl group. The fluorescence properties of this compound are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), where the excited state protonates the carbonyl group, leading to a shift in the absorption and emission spectra.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans or animals. It is considered to be a non-toxic compound and is not classified as a carcinogen or mutagen. However, it is important to handle this compound with care, as it is a flammable and potentially hazardous compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,6-Diacetylnaphthalene in lab experiments include its high reactivity, unique fluorescence properties, and ease of synthesis. This compound is a versatile reagent that can be used in a variety of reactions and can be easily modified to suit specific experimental needs. Its fluorescence properties make it an ideal tool for studying the structure and function of biomolecules. However, the limitations of using this compound in lab experiments include its potential for side reactions and product degradation, as well as its limited solubility in certain solvents.
Zukünftige Richtungen
There are numerous future directions for research involving 1,6-Diacetylnaphthalene. One area of interest is the development of new synthetic methods for this compound and its derivatives, which could lead to the discovery of new compounds with unique properties and applications. Another area of research is the application of this compound in the development of new fluorescent probes for detecting and analyzing biomolecules. Furthermore, the photophysical and photochemical properties of PAHs, including this compound, are of great interest in astrophysics and environmental chemistry, and further research in this area could lead to a better understanding of the role of PAHs in the universe and the environment.
Conclusion:
In conclusion, this compound is a versatile and unique compound that has numerous applications in scientific research. Its high reactivity, unique fluorescence properties, and ease of synthesis make it an ideal tool for studying a variety of organic compounds and biomolecules. The future directions for research involving this compound are numerous and exciting, and further research in this area could lead to the discovery of new compounds and a better understanding of the properties and applications of PAHs.
Synthesemethoden
The synthesis of 1,6-Diacetylnaphthalene involves the reaction of naphthalene with acetic anhydride in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group replaces one hydrogen atom on the naphthalene ring. The reaction is exothermic and requires careful temperature control to prevent side reactions and product degradation. The yield of the reaction can be improved by using excess acetic anhydride and by carrying out the reaction under reflux.
Wissenschaftliche Forschungsanwendungen
1,6-Diacetylnaphthalene has numerous applications in scientific research, particularly in the field of organic chemistry. It is used as a reagent in various reactions, such as Friedel-Crafts acylation, where it acts as an acetylating agent. This compound is also used as a fluorescent probe for detecting and analyzing organic compounds, such as amino acids and nucleotides. Its unique fluorescence properties make it an ideal tool for studying the structure and function of biomolecules. Furthermore, this compound is used as a model compound for studying the photophysical and photochemical properties of PAHs, which are of great interest in astrophysics and environmental chemistry.
Eigenschaften
CAS-Nummer |
10060-34-1 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
1-(5-acetylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-9(15)11-6-7-14-12(8-11)4-3-5-13(14)10(2)16/h3-8H,1-2H3 |
InChI-Schlüssel |
NLOYEOXEYCJXAW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)C |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)C |
Synonyme |
1,6-Diacetylnaphthalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






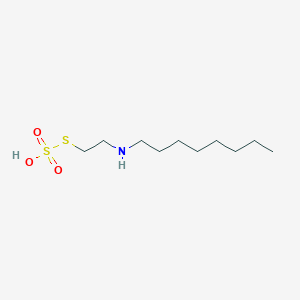

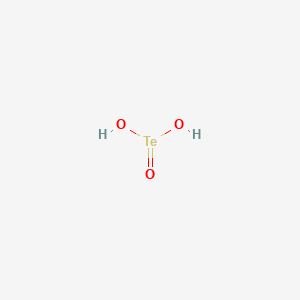

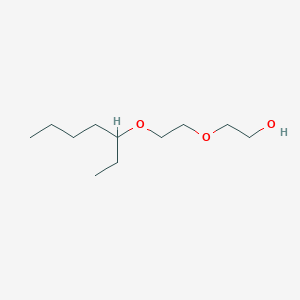

![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)

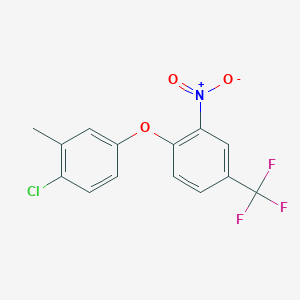
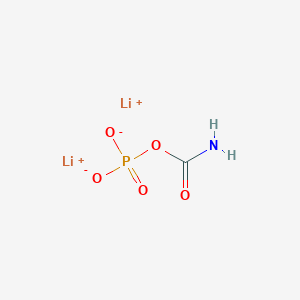
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)